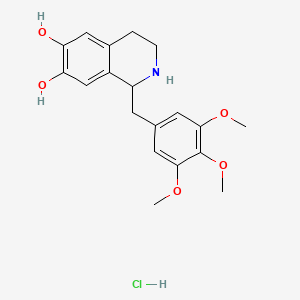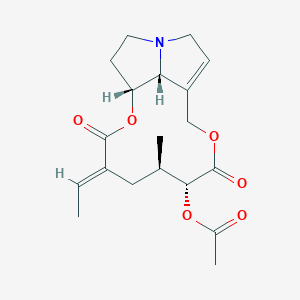
boraxpenta.99.5per cent(tech.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is widely used in various industrial applications due to its boron and oxygen content. This compound is known for its versatility and effectiveness in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Borax pentahydrate can be synthesized through the reaction of boric acid (H3BO3) with sodium carbonate (Na2CO3) in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate borax pentahydrate crystals, which are subsequently filtered and dried.
Industrial Production Methods
In industrial settings, borax pentahydrate is produced by mining borate ores such as tincal and kernite. These ores are crushed and dissolved in water to extract borax. The solution is then subjected to a series of evaporation and crystallization steps to obtain borax pentahydrate with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Borax pentahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, borax pentahydrate hydrolyzes to form boric acid and sodium hydroxide.
Dehydration: Upon heating, borax pentahydrate loses water molecules to form anhydrous borax (Na2B4O7).
Complexation: Borax can form complexes with various metal ions, enhancing its utility in different chemical processes.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Dehydration: Heating borax pentahydrate to temperatures above 100°C results in the loss of water molecules.
Complexation: Metal salts such as copper sulfate (CuSO4) or zinc chloride (ZnCl2) are used as reagents under controlled pH conditions.
Major Products Formed
Hydrolysis: Boric acid (H3BO3) and sodium hydroxide (NaOH).
Dehydration: Anhydrous borax (Na2B4O7).
Complexation: Metal-borate complexes, which have various industrial applications.
Applications De Recherche Scientifique
Borax pentahydrate has numerous applications in scientific research, including:
Chemistry: Used as a buffer solution in chemical reactions and as a flux in metallurgy.
Biology: Employed in the preparation of biological buffers and as a preservative in biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the manufacture of glass, ceramics, and detergents due to its ability to lower melting points and enhance cleaning properties
Mécanisme D'action
The mechanism by which borax pentahydrate exerts its effects involves the interaction of borate ions with various molecular targets. In biological systems, borate ions can form complexes with biomolecules such as proteins and nucleic acids, affecting their structure and function. In industrial applications, borate ions act as fluxing agents, reducing the melting points of materials and facilitating their processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borax Decahydrate (Na2B4O7·10H2O): Contains more water molecules and is used in similar applications but requires different handling due to its higher water content.
Anhydrous Borax (Na2B4O7): Lacks water molecules and is used in high-temperature applications where water presence is undesirable.
Sodium Metaborate (NaBO2): Used in different chemical processes and has distinct properties compared to borax pentahydrate.
Uniqueness
Borax pentahydrate is unique due to its balance of water content and borate concentration, making it suitable for a wide range of applications. Its ability to form complexes with various metal ions and its effectiveness as a fluxing agent further enhance its versatility in industrial and scientific research .
Propriétés
Numéro CAS |
11130-12-4 |
|---|---|
Formule moléculaire |
C10H12N5Na4O14P3 |
Poids moléculaire |
240.84 |
Synonymes |
boraxpenta.99.5%(tech.) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
![Fluorphlogopite (Mg3K[AlF2O(SiO3)3])](/img/structure/B1172561.png)


